1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The trifluoroethyl group attached to the imidazole ring could potentially alter the compound’s properties and reactivity .

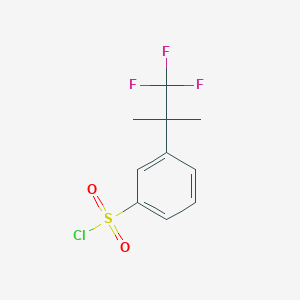

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached at one position and a carboxylic acid group at another position. The presence of fluorine atoms could significantly affect the compound’s electronic properties due to their high electronegativity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoroethyl group and the imidazole ring. Trifluoroethyl groups are known to participate in various reactions, including nucleophilic substitutions . Imidazole rings can act as a nucleophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group could increase the compound’s hydrophobicity, while the carboxylic acid group would contribute to its acidity .科学的研究の応用

Synthetic Organic Chemistry

The compound is used in the C–H functionalization of indoles, a crucial framework in drug candidates. A novel metal-free trifluoroethylation method using 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid allows for the introduction of a trifluoroethyl group under mild conditions with high functional group tolerance . This advancement is significant for synthesizing fluoroalkylated indole derivatives, which are important in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, the modification of lead compounds with fluorous functional groups, such as 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid, is a common strategy to fine-tune biological activity. The presence of fluorinated functional groups can improve metabolic stability and enhance lipophilicity, which is beneficial for drug development .

Material Science

The compound serves as a precursor for 2,2,2-Trifluoroethyl Trifluoromethanesulfonate , a reagent with high purity used in various chemical reactions. This reagent is particularly useful in reactions that require moisture-sensitive conditions and is stored under inert gas to prevent degradation .

Biochemistry

In biochemistry, the compound can be utilized for the synthesis of trifluoroethyl fatty acid esters . These esters are important for studying biological membranes and can be used as probes to understand membrane dynamics and structure .

Phosphonate Chemistry

The compound is instrumental in the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates, which are valuable in the study of phosphorus-containing biological molecules .

将来の方向性

特性

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-10-4(11)5(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDUGLKKHCJCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol](/img/structure/B2557990.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)

![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)

![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)

![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)